2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indoles are significant in natural products and drugs due to their biological activity and role in cell biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This method yields the tricyclic indole in good yield (84%) and involves multiple steps to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit the c-Met receptor, which plays a role in cell proliferation and survival . Molecular docking studies have revealed the binding orientations of this compound in the active site of c-Met, providing insights into its inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole:
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound lacks the benzyl and methyl groups, making it a simpler analog.
Uniqueness
2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and methyl groups contribute to its structural complexity and potential for diverse applications .
Properties
IUPAC Name |
2-benzyl-6-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-14-6-5-9-16-17-13-21(11-10-18(17)20-19(14)16)12-15-7-3-2-4-8-15/h2-9,20H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDVVDYOGOMENY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CCN(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70528983 |
Source
|
Record name | 2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70528983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88488-89-5 |
Source
|
Record name | 2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70528983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.